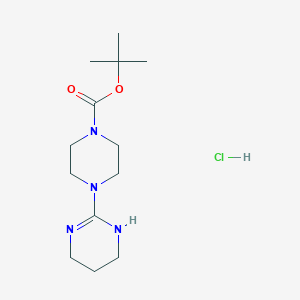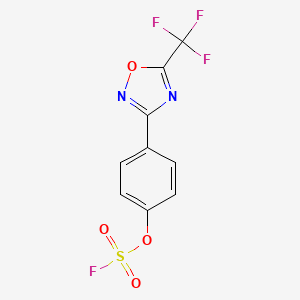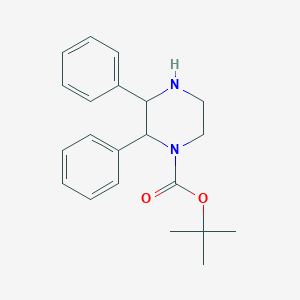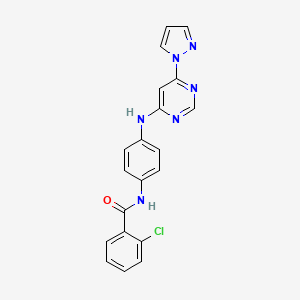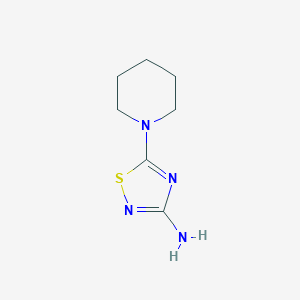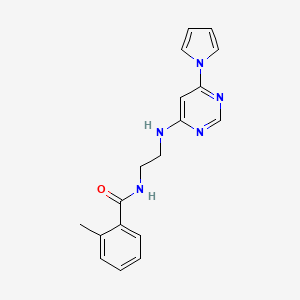
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, commonly known as 4'-Methyl-α-Pyrrolidinohexiophenone (4-MPH), is a synthetic stimulant drug belonging to the cathinone class of compounds. It was first synthesized in the 1960s and has gained popularity as a research chemical in recent years due to its potential as a cognitive enhancer and its ability to increase focus and productivity.
科学的研究の応用
Synthesis and Spectral Analysis
Research has delved into the synthesis of compounds featuring piperidine and pyrrolidine rings, demonstrating their utility in creating new chemical entities with potential biological activities. For instance, the synthesis of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiozolidin-4-ones through condensation reactions has been characterized using various NMR techniques, highlighting the piperidin ring's structural conformation and its antimicrobial potential against bacterial and fungal strains (Prakash, Pandiarajan, & Kumar, 2013). Similarly, the synthesis of bis hybrid heterocycle compounds comprising both piperidine and thiohydantoin nuclei, demonstrates a novel approach to creating potent biological agents with significant antimicrobial activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antimicrobial Potential
Compounds incorporating piperidine and pyrrolidine motifs have been explored for their antimicrobial properties, offering promising avenues for therapeutic application. The development of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones as a new class of antibacterial and antifungal agents is a testament to the synthetic versatility of these structures and their potential to address microbial resistance (Thanusu et al., 2010). Furthermore, the selective eradication of bacterial persisters by a single chemical compound, without affecting normal antibiotic-sensitive cells, underscores the significance of structurally nuanced piperidine derivatives in developing novel antimicrobial strategies (Kim et al., 2011).
特性
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)14(18)16-8-5-12(6-9-16)17-10-7-13(11-17)19-4/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBVTQPSVFJWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


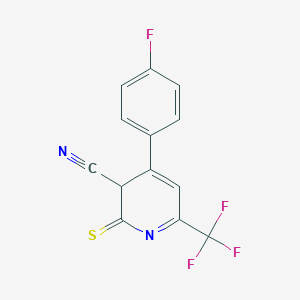
![5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2859236.png)
